molecular formula C13H11NO6 B2615368 Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 832740-50-8

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No.: B2615368
CAS No.: 832740-50-8
M. Wt: 277.232
InChI Key: XOANXGLDXLTCIB-UHFFFAOYSA-N
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Description

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of biologically active substances. The structure of this compound includes a furan ring, a nitrophenoxy group, and a carboxylate ester, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified with methanol in the presence of a catalyst such as a gold nanocluster or a catalytic system of copper carbide and cobalt nitride on porous carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. The choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring and nitrophenoxy group contribute to the compound’s ability to bind to enzymes and disrupt their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the nitrophenoxy group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other nitrofuran derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-18-13(15)12-6-5-11(20-12)8-19-10-4-2-3-9(7-10)14(16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOANXGLDXLTCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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